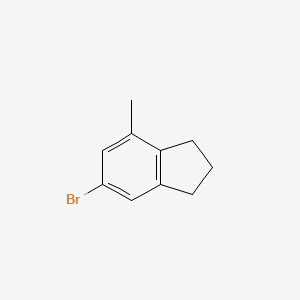

6-Bromo-4-methyl-2,3-dihydro-1H-indene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of brominated indene derivatives has been explored in several studies. For instance, the synthesis of photochromic brominated bi-1H-indene derivatives with varying degrees of bromination was achieved, starting from a dimethyl bi-1H-indene dione precursor . Another study reported the total synthesis of a naturally occurring brominated compound in five steps with an overall yield of 34% . Additionally, the synthesis of 2H-indazole-4,7-dione derivatives from 3-phenylsydnone and p-toluquinone was performed, with subsequent bromination reactions yielding mono- and dibromo derivatives .

Molecular Structure Analysis

The molecular structures of several brominated compounds have been elucidated using single-crystal X-ray diffraction. For example, the crystal structure of a dibromomethyl bi-1H-indene derivative revealed a defective tightness in molecular arrangement compared to its precursor . The structure of 6-bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione was also determined, providing insights into the molecular conformation and unit cell dimensions . Furthermore, the molecular and crystal structure of a novel ring system containing a bromomethylene group was characterized, showing the oxadiazinium ring in a half-chair form .

Chemical Reactions Analysis

The reactivity of brominated indene derivatives under various conditions has been investigated. For instance, heat-induced reactions of brominated octafluoroindane thiols with tetrafluoroethylene were studied, leading to the synthesis of dodecafluoro-2H,3H,5H,6H,7H-indeno[5,6-b]thiophene as the major product . The study of a brominated cyclohexadienone derivative revealed the presence of resonance-assisted intramolecular hydrogen bonding, which affects the electronic state of neighboring aromatic fragments .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated indene derivatives have been explored in several contexts. The UV-Vis absorption spectra of brominated bi-1H-indene derivatives in CH2Cl2 solution were investigated, along with their photochromic and photomagnetic properties in the solid state . The study of a brominated cyclohexadienone derivative also discussed the impact of tautomerism on molecular geometry and electronic properties .

Scientific Research Applications

Synthesis and Properties

- 6-Bromo-4-methyl-2,3-dihydro-1H-indene derivatives demonstrate considerable changes in properties when hydrogen atoms in methyl groups on benzene rings are substituted by bromines. These changes are notable in their photochromic and photomagnetic properties in solid state, as evidenced by the study of various brominated biindenylidenediones (Chen et al., 2010).

Chemical Analysis and Characterization

- Advanced NMR analyses, including 1H and 13C, have been used to determine the NMR parameters of 6-(2',3'-dihydro-1'H-inden-1'-yl)-1H-indene, elucidating the chemical shifts, coupling constants, and resonance assignments of the molecule (Spiteller et al., 2002).

Photovoltaic Properties

- Molecules containing 5,6-difluoro-3-oxo-2,3-dihydro-1H-indene, similar in structure to 6-Bromo-4-methyl-2,3-dihydro-1H-indene, have been designed for enhanced photovoltaic properties, demonstrating significant potential in organic solar cell applications (Ali et al., 2020).

Molecular Structure Studies

- Research on 2,3-dihydro-1H-indene derivatives has provided insights into their molecular structure and vibrational properties, contributing to the understanding of the reactivity and polarity of these compounds (Prasad et al., 2010).

Safety and Hazards

properties

IUPAC Name |

6-bromo-4-methyl-2,3-dihydro-1H-indene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Br/c1-7-5-9(11)6-8-3-2-4-10(7)8/h5-6H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLPWCQIMHZUKER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1CCC2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-4-methyl-2,3-dihydro-1H-indene | |

CAS RN |

1554306-92-1 |

Source

|

| Record name | 6-bromo-4-methyl-2,3-dihydro-1H-indene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{4-[(2-Fluorophenyl)methoxy]phenyl}-5-(trichloromethyl)-1,2,4-oxadiazole](/img/structure/B3005105.png)

![3-[3-(4-bromophenyl)-4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]pyrazol-1-yl]propanoic acid](/img/structure/B3005107.png)

![{2-Amino-2-[3-(trifluoromethyl)phenyl]ethyl}dimethylamine](/img/structure/B3005108.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B3005113.png)

![5-[(4-Fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-(2-methylpropyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B3005117.png)

![3-[(4-Methyl-1,3-thiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane](/img/structure/B3005120.png)

![1-(2-fluorophenyl)-N-(pentan-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B3005123.png)

![(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(4-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3005124.png)